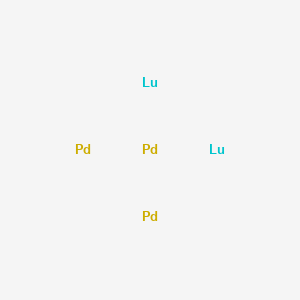
Lutetium--palladium (2/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lutetium–palladium (2/3) is a compound formed by the combination of lutetium and palladium in a 2:3 ratio Lutetium is a rare earth metal, while palladium is a transition metal
准备方法
Synthetic Routes and Reaction Conditions
The preparation of lutetium–palladium (2/3) can be achieved through various synthetic routes. One common method involves the reduction of lutetium chloride or lutetium fluoride with palladium in the presence of a reducing agent such as calcium, potassium, or sodium . The reaction typically occurs at high temperatures to ensure complete reduction and formation of the desired compound.
Industrial Production Methods
Industrial production of lutetium–palladium (2/3) may involve similar reduction processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and lanthanide resins can help in the effective separation and purification of the compound . These methods ensure high purity and yield, making the compound suitable for various applications.
化学反应分析
Types of Reactions
Lutetium–palladium (2/3) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lutetium oxide and palladium oxide.
Reduction: It can be reduced back to its elemental forms using strong reducing agents.
Substitution: The compound can participate in substitution reactions, where one of the metals is replaced by another metal or ligand.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, nitric acid, and various reducing agents such as calcium and sodium . The reactions typically occur under controlled conditions, including high temperatures and inert atmospheres, to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield lutetium oxide and palladium oxide, while reduction reactions may produce elemental lutetium and palladium.
科学研究应用
Lutetium–palladium (2/3) has several scientific research applications, including:
作用机制
The mechanism of action of lutetium–palladium (2/3) involves its interaction with specific molecular targets and pathways. In catalysis, the compound facilitates the formation and breaking of chemical bonds, thereby accelerating reactions. In medicine, lutetium-based compounds target somatostatin receptors on cancer cells, delivering radiation to destroy the cells .
相似化合物的比较
Similar Compounds
Similar compounds to lutetium–palladium (2/3) include other lutetium and palladium compounds, such as:
Lutetium oxide (Lu2O3): Used in ceramics and lasers.
Palladium chloride (PdCl2): Used in catalysis and electronics.
Uniqueness
Lutetium–palladium (2/3) is unique due to its specific ratio of lutetium to palladium, which imparts distinct properties not found in other compounds. Its combination of rare earth and transition metals makes it particularly valuable in specialized applications, such as advanced catalysis and materials science.
属性
CAS 编号 |
389087-15-4 |
|---|---|
分子式 |
Lu2Pd3 |
分子量 |
669.2 g/mol |
IUPAC 名称 |
lutetium;palladium |
InChI |
InChI=1S/2Lu.3Pd |
InChI 键 |
WEIYDDLNKAYMEH-UHFFFAOYSA-N |
规范 SMILES |
[Pd].[Pd].[Pd].[Lu].[Lu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


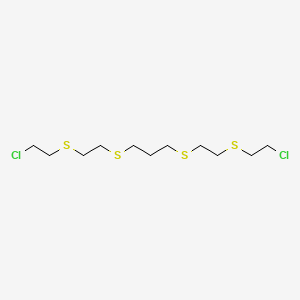

![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)
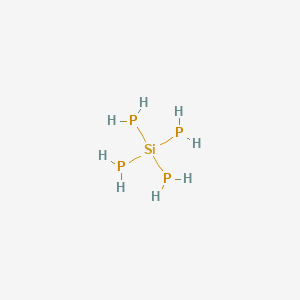
![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)
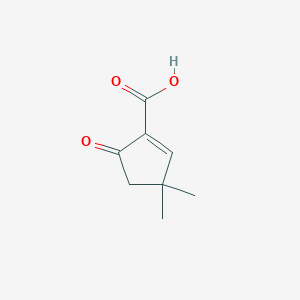
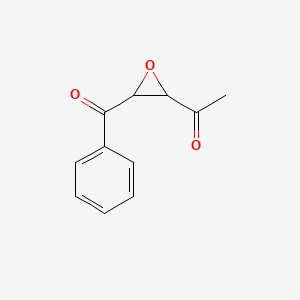

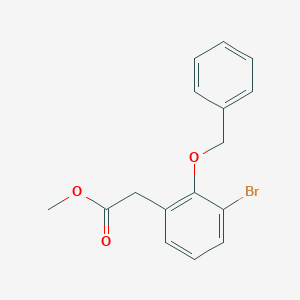
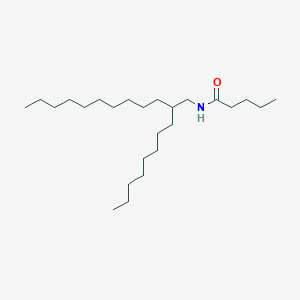
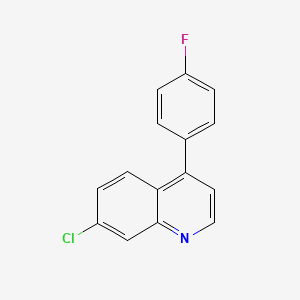

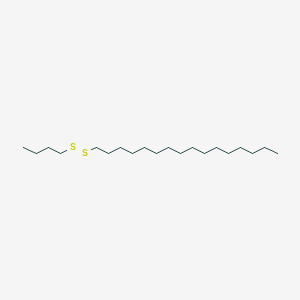
![5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B14252897.png)
